2,4-Dichlorobenzotrifluoride

説明

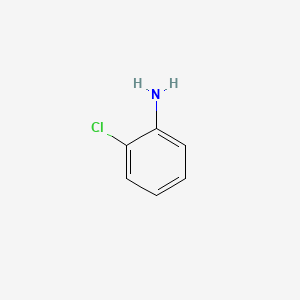

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALSHRGEFLVFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047959 | |

| Record name | 2,4-Dichloro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,4-Dichloro-1-(trifluoromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.11 [mmHg] | |

| Record name | 2,4-Dichloro-1-(trifluoromethyl)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

320-60-5 | |

| Record name | 2,4-Dichlorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-(trifluoromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichloro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-1-(TRIFLUOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18V6ZM0FJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichlorobenzotrifluoride (CAS 320-60-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichlorobenzotrifluoride, a versatile chemical intermediate. It includes detailed physicochemical properties, safety information, experimental protocols, and key applications, presented in a format tailored for scientific and research applications.

Core Properties and Characteristics

2,4-Dichlorobenzotrifluoride is a halogenated aromatic compound characterized by a benzene (B151609) ring substituted with two chlorine atoms and a trifluoromethyl group.[1] At room temperature, it exists as a colorless, clear liquid.[2][3][4] This compound is also known by its synonyms, including 2,4-Dichloro-alpha,alpha,alpha-trifluorotoluene and 2,4-DCBTF.[2][5]

The fundamental physical and chemical properties of 2,4-Dichlorobenzotrifluoride are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₂F₃ | [2] |

| Molecular Weight | 215.00 g/mol | |

| Appearance | Colorless clear liquid | [2][3][4] |

| Boiling Point | 117-118 °C at 760 mmHg | [2][3][6] |

| Melting Point | -26 °C | [3][4][6] |

| Density | 1.484 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.481 | [3][6] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [2][5] |

| Vapor Pressure | 1.48 hPa at 25 °C | [3][6] |

| Vapor Density | 7.41 | [2] |

| Water Solubility | 8.67 mg/L at 25 °C | [3][6] |

| LogP | 4.24 | [6] |

Safety and Handling

2,4-Dichlorobenzotrifluoride is classified as a hazardous material. It is a combustible liquid and is corrosive, causing severe skin burns and eye damage.[2][5] Proper personal protective equipment (PPE), including chemical splash goggles, face shield, and appropriate gloves and clothing, is mandatory when handling this substance.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]

The following table summarizes the key hazard information according to the Globally Harmonized System (GHS).

| Category | Information | Source(s) |

| Pictograms | GHS05 (Corrosion) | [6] |

| Signal Word | Danger | [5][6][7] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H413: May cause long lasting harmful effects to aquatic life. | [6] |

| Precautionary Statements | P273, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [6][7] |

| Hazard Class | 8 (Corrosive substances) | [6] |

| Packing Group | III | [6] |

| NFPA Rating | Health: 3, Flammability: 2, Instability: 0 | [2] |

In case of exposure, immediate medical attention is required. For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing.[2] For eye contact, rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[5][7] If inhaled, move the person to fresh air.[2] If swallowed, do NOT induce vomiting.[2][5]

Applications in Research and Development

2,4-Dichlorobenzotrifluoride is a crucial building block and intermediate in the synthesis of a wide range of chemical products.[8]

-

Agrochemicals: It serves as a raw material for herbicides and insecticides.[8][9][10] The trifluoromethyl group is known to enhance metabolic stability and bioavailability in active ingredients.[8]

-

Pharmaceuticals: It is a key intermediate in the development of novel pharmaceutical compounds.[8][9]

-

Dyestuffs and Materials Science: The compound is used in the synthesis of dyes and functional organic materials like liquid crystals.[8][10]

-

Solvent: Due to its stability and solvent capabilities, it is used in the formulation of specialty coatings, adhesives, and sealants.[1][9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chembk.com [chembk.com]

- 4. 2,4-Dichlorobenzotrifluoride - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,4-Dichlorobenzotrifluoride | 320-60-5 [chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 2,4-Dichlorobenzotrifluoride | Aryl Halide Building Block [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. EP0137424A2 - Process for producing 2,4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzotrifluoride is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₃. It is a colorless liquid at room temperature and serves as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] Its unique structure, featuring both chlorine and trifluoromethyl substituents on a benzene (B151609) ring, imparts specific properties that make it a versatile building block in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of 2,4-Dichlorobenzotrifluoride, detailed experimental protocols for their determination, and visualizations of its synthetic utility.

Physicochemical Properties

The key physicochemical properties of 2,4-Dichlorobenzotrifluoride are summarized in the table below. This data is essential for its handling, application in reactions, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂F₃ | [4] |

| Molecular Weight | 215.00 g/mol | |

| Appearance | Colorless liquid | [4] |

| Density | 1.484 g/mL at 25 °C | [4] |

| Boiling Point | 117-118 °C at 760 mmHg | [4] |

| Melting Point | -26 °C | |

| Flash Point | 72 °C (161.6 °F) - closed cup | [4] |

| Vapor Pressure | 1.48 hPa at 25 °C | |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Miscible with ethanol (B145695) and ether. | |

| Refractive Index | n20/D 1.481 |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of liquid compounds like 2,4-Dichlorobenzotrifluoride.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small quantity of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer. The entire assembly is placed in a heating bath (e.g., a Thiele tube filled with oil) to ensure uniform heating.

-

Heating: The heating bath is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.

-

Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Boiling Point Determination: As the liquid cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5][6][7][8]

Determination of Density

Density is the mass of a substance per unit volume.

Methodology:

-

Mass of Empty Pycnometer: A clean and dry pycnometer (a small glass flask of known volume) is accurately weighed on an analytical balance.

-

Mass of Pycnometer with Liquid: The pycnometer is filled with 2,4-Dichlorobenzotrifluoride, ensuring no air bubbles are trapped. The exterior is carefully dried, and the filled pycnometer is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[9][10][11][12][13]

Determination of Melting Point (Freezing Point)

For a liquid, this is more accurately the freezing point, the temperature at which it transitions from a liquid to a solid.

Methodology:

-

Sample Preparation: A small amount of the liquid is placed in a capillary tube.

-

Cooling: The capillary tube is attached to a thermometer and placed in a cooling bath (e.g., a mixture of ice and salt).

-

Observation: The temperature is slowly lowered while stirring the bath to ensure uniform cooling. The temperature at which the first crystals of the solid appear and remain is recorded.

-

Melting Point Determination: To confirm, the cooling bath is allowed to warm up slowly. The temperature at which the last crystal melts is also recorded. The melting point is the range between these two temperatures. For a pure compound, this range should be narrow.[4][14][15][16][17]

Determination of Water Solubility

This qualitative test determines the extent to which a substance dissolves in water.

Methodology:

-

Sample and Solvent: A small, measured amount of 2,4-Dichlorobenzotrifluoride (e.g., 0.1 mL) is added to a test tube containing a known volume of distilled water (e.g., 3 mL).

-

Mixing: The test tube is stoppered and shaken vigorously for a set period.

-

Observation: The mixture is allowed to stand and is then observed. If the liquid forms a single, clear phase with the water, it is considered soluble. If it forms a separate layer or the solution is cloudy, it is considered insoluble.[18][19][20][21][22]

Synthetic Utility and Reaction Pathway

While 2,4-Dichlorobenzotrifluoride is not known to be directly involved in biological signaling pathways, its significance for drug development and life sciences lies in its role as a key building block for more complex, biologically active molecules.[1][2] The presence of the trifluoromethyl group can enhance properties such as metabolic stability and membrane permeability of the final compound.

A primary application of 2,4-Dichlorobenzotrifluoride is in the synthesis of pesticides and pharmaceutical intermediates.[1][2][3] A common synthetic transformation is its nitration to produce 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799), a precursor for various herbicides.[23][24][25][26]

Caption: Synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Logical Workflow for Property Assessment

The systematic evaluation of a chemical intermediate like 2,4-Dichlorobenzotrifluoride involves a logical progression from basic identification to more detailed characterization, which is crucial for its application in research and development.

Caption: Logical workflow for physicochemical assessment.

References

- 1. 2,4-Dichlorobenzotrifluoride | Aryl Halide Building Block [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. haihangchem.com [haihangchem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. mt.com [mt.com]

- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 12. wjec.co.uk [wjec.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. pennwest.edu [pennwest.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. www1.udel.edu [www1.udel.edu]

- 20. scribd.com [scribd.com]

- 21. chem.ws [chem.ws]

- 22. saltise.ca [saltise.ca]

- 23. 2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 25. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 26. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2,4-Dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 2,4-Dichlorobenzotrifluoride, a key chemical intermediate in the pharmaceutical and agrochemical industries.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of 2,4-Dichlorobenzotrifluoride.

| Property | Value | Source(s) |

| Molecular Weight | 215.00 g/mol | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₃Cl₂F₃ | [1][3][7][8][9] |

| CAS Number | 320-60-5 | [1][2][3][10] |

| Density | 1.484 g/mL at 25 °C | [1][6][8] |

| Boiling Point | 117-118 °C | [1][6][8][10] |

| Melting Point | -26 °C | [4] |

| Refractive Index | n20/D 1.481 | [1][6][8][10] |

| Appearance | Colorless liquid | [8] |

| Water Solubility | 8.670 mg/L | |

| Flash Point | 72 °C | [8] |

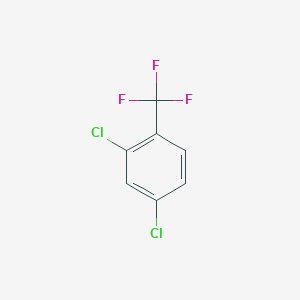

Molecular Structure and Identification

2,4-Dichlorobenzotrifluoride is an aromatic organic compound.[9] Its structure consists of a central benzene (B151609) ring substituted with two chlorine atoms and one trifluoromethyl (-CF₃) group. The numerical prefixes "2,4-" indicate the positions of the chlorine atoms on the benzene ring relative to the trifluoromethyl group, which is designated at position 1.

Key Identifiers:

-

IUPAC Name: 2,4-Dichloro-1-(trifluoromethyl)benzene[11]

-

Synonyms: 2,4-Dichloro-α,α,α-trifluorotoluene, 2,4-DCBTF, 1,3-Dichloro-4-(trifluoromethyl)benzene.[3][5][6][11]

-

InChI: 1S/C7H3Cl2F3/c8-4-1-2-5(6(9)3-4)7(10,11,12)/h1-3H[4][6][11][7]

-

SMILES: FC(F)(F)c1ccc(Cl)cc1Cl[6]

The diagram below illustrates the molecular structure.

Caption: Molecular structure of 2,4-Dichlorobenzotrifluoride.

Experimental Protocols & Synthesis

While detailed, step-by-step experimental protocols for the use of 2,4-Dichlorobenzotrifluoride are specific to individual research and development projects and are not available in public literature, general synthesis methods have been described.

Preparation Methods: Two noted synthesis routes are:

-

From p-Chlorotoluene: This method involves the chlorination, side-chain chlorination, and subsequent fluorination of p-chlorotoluene.[8]

-

From m-Dichlorobenzene: Preparation can also be achieved through the fluorination of m-dichlorobenzene in the presence of carbon tetrachloride.[8]

This compound serves as a crucial building block in organic synthesis, particularly as a pharmaceutical and pesticide intermediate.[9] Its high purity, often exceeding 99%, is critical for these applications.[9]

Stability and Reactivity

2,4-Dichlorobenzotrifluoride is stable under normal conditions.[3] However, it is a combustible liquid and should be kept away from open flames and hot surfaces.[3]

-

Incompatible Materials: It should not be mixed with strong oxidizing agents or strong bases.[3]

-

Hazardous Decomposition Products: Upon decomposition, it can release hazardous substances including carbon monoxide (CO), carbon dioxide (CO₂), gaseous hydrogen fluoride (B91410) (HF), and hydrogen chloride (HCl).[3]

For detailed handling and safety information, consult the Safety Data Sheet (SDS).[3]

References

- 1. 2,4-Dichlorobenzotrifluoride CAS#: 320-60-5 [m.chemicalbook.com]

- 2. 2,4-二氯三氟甲苯 - 2.4-二氯-α,α [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. parchem.com [parchem.com]

- 5. 2,4-Dichlorobenzotrifluoride 98 320-60-5 [sigmaaldrich.com]

- 6. 2,4-二氯三氟甲苯 TraceCERT®, certified reference material, 19F-qNMR Standard, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,4-Dichlorobenzotrifluoride(320-60-5) 1H NMR [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. nbinno.com [nbinno.com]

- 10. 2,4-Dichlorobenzotrifluoride | 320-60-5 [chemicalbook.com]

- 11. Benzene, 2,4-dichloro-1-(trifluoromethyl)- [webbook.nist.gov]

Technical Guide: Physicochemical Properties of 2,4-Dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and density of 2,4-Dichlorobenzotrifluoride (CAS No. 320-60-5), a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The document outlines its key physical properties, details the experimental methodologies for their determination, and presents a logical workflow for these analytical procedures.

Core Physicochemical Data

The boiling point and density are critical parameters for the handling, processing, and synthesis of 2,4-Dichlorobenzotrifluoride. The following table summarizes the key quantitative data for this compound.

| Property | Value | Conditions |

| Boiling Point | 117-118 °C | At 760 mmHg |

| Density | 1.484 g/mL | At 25 °C |

Experimental Protocols

The determination of the boiling point and density of 2,4-Dichlorobenzotrifluoride requires precise and standardized experimental procedures. Below are detailed methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] For 2,4-Dichlorobenzotrifluoride, a common method for determining its boiling point is the micro-boiling point technique, which is suitable for small sample volumes.

Apparatus:

-

Thiele tube or an oil bath with a stirrer

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., a sodium fusion tube)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

-

A small amount of 2,4-Dichlorobenzotrifluoride is placed into the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

This assembly is then clamped within the Thiele tube or oil bath, with the heating oil partially immersing the setup.

-

The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is carefully adjusted to maintain a continuous and steady stream of bubbles.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[1]

Determination of Density

Density is a fundamental physical property defined as mass per unit volume. For liquids like 2,4-Dichlorobenzotrifluoride, a common and accurate method for density determination involves the use of a pycnometer or a digital density meter.[4][5]

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance (accurate to at least 0.001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed and recorded (m1).

-

The pycnometer is then filled with distilled water and placed in the constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C). The water level is adjusted to the mark, and the outside is dried. The mass of the pycnometer filled with water is recorded (m2).

-

The pycnometer is emptied, dried, and then filled with 2,4-Dichlorobenzotrifluoride.

-

The filled pycnometer is again brought to the constant temperature in the water bath, the liquid level is adjusted, and the outside is dried. The mass of the pycnometer filled with the sample liquid is recorded (m3).

-

The density of the sample is calculated using the formula: Density of sample = [(m3 - m1) / (m2 - m1)] * Density of water at the experimental temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the sequential determination of the density and boiling point of a liquid sample such as 2,4-Dichlorobenzotrifluoride.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. scribd.com [scribd.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. matestlabs.com [matestlabs.com]

An In-Depth Technical Guide to the Solubility of 2,4-Dichlorobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dichlorobenzotrifluoride (DCBTF) in various organic solvents. Given the limited availability of precise quantitative data in publicly accessible literature, this document focuses on collating existing qualitative and semi-quantitative information and presenting a detailed experimental framework for its quantitative determination. This guide is intended to be a valuable resource for laboratory professionals requiring an understanding of DCBTF's behavior in solution for applications in chemical synthesis, formulation development, and analytical chemistry.

Introduction to 2,4-Dichlorobenzotrifluoride

2,4-Dichlorobenzotrifluoride is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₃. It is a colorless liquid at room temperature and sees use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its solubility profile is a critical parameter for reaction kinetics, purification processes, and the formulation of commercial products.

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2][3][4][5] As a relatively non-polar molecule, 2,4-Dichlorobenzotrifluoride is expected to exhibit greater solubility in non-polar organic solvents and lower solubility in polar solvents.

Solubility Profile of 2,4-Dichlorobenzotrifluoride

While specific quantitative solubility data is not widely published, a qualitative understanding can be derived from various chemical and safety data sheets. The following table summarizes the available information on the solubility of 2,4-Dichlorobenzotrifluoride in a range of common organic solvents.

| Solvent | Solvent Polarity (Relative) | Solubility Description |

| Alcohols | ||

| Methanol | Polar Protic | Slightly Soluble |

| Ethanol | Polar Protic | Miscible[6] |

| Ketones | ||

| Acetone | Polar Aprotic | More Miscible[7] |

| Ethers | ||

| Diethyl Ether | Non-Polar | Miscible[6] |

| Halogenated Solvents | ||

| Dichloromethane | Polar Aprotic | More Miscible[7] |

| Chloroform | Polar Aprotic | Sparingly Soluble[8] |

| Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble[8] |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9]

General Experimental Workflow

The process of determining the solubility of 2,4-Dichlorobenzotrifluoride involves preparing a saturated solution, separating the undissolved solute, and quantifying the concentration of the dissolved compound in the supernatant.

Caption: General workflow for the experimental determination of solubility.

Detailed Shake-Flask Protocol

Objective: To determine the quantitative solubility of 2,4-Dichlorobenzotrifluoride in a selected organic solvent at a specific temperature.

Materials:

-

2,4-Dichlorobenzotrifluoride (high purity)

-

Selected organic solvent (analytical grade)

-

Sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,4-Dichlorobenzotrifluoride to a known volume of the selected organic solvent in a sealable glass vial. The presence of a visible excess of the liquid solute is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow for the separation of the two phases.

-

Carefully withdraw an aliquot of the supernatant (the solvent saturated with the solute) using a syringe.

-

Filter the aliquot through a syringe filter appropriate for the solvent to remove any undissolved microdroplets.

-

-

Quantification of Solute:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of 2,4-Dichlorobenzotrifluoride.

-

Using Gas Chromatography (GC):

-

A GC system equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) is suitable for quantifying halogenated aromatic compounds.[10][11][12]

-

Prepare a calibration curve by injecting standard solutions of 2,4-Dichlorobenzotrifluoride of known concentrations.

-

Inject the diluted sample and determine the concentration based on the peak area relative to the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Aromatic compounds exhibit absorbance in the UV region of the electromagnetic spectrum.[13][14]

-

Determine the wavelength of maximum absorbance (λmax) for 2,4-Dichlorobenzotrifluoride in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to construct a calibration curve according to the Beer-Lambert law.[14]

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.

-

-

-

Solubility Calculation:

-

Calculate the concentration of 2,4-Dichlorobenzotrifluoride in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Relationships in Solubility

The solubility of a relatively non-polar compound like 2,4-Dichlorobenzotrifluoride is primarily dictated by the polarity of the solvent. The following diagram illustrates this relationship.

Caption: The influence of solvent polarity on the solubility of 2,4-Dichlorobenzotrifluoride.

Conclusion

This technical guide has synthesized the available qualitative information on the solubility of 2,4-Dichlorobenzotrifluoride in common organic solvents and provided a detailed experimental framework for its quantitative determination. By following the outlined shake-flask protocol and employing appropriate analytical techniques such as gas chromatography or UV-Vis spectrophotometry, researchers can obtain reliable and accurate solubility data. This information is crucial for the effective use of 2,4-Dichlorobenzotrifluoride in research, development, and commercial applications.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. teachy.ai [teachy.ai]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,4-Dichlorobenzotrifluoride | 320-60-5 [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

An In-depth Technical Guide to the ¹H NMR and Mass Spectrum of 2,4-Dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data for 2,4-Dichlorobenzotrifluoride. While this compound is commercially available, detailed, high-resolution spectral data is not consistently published in publicly accessible databases. Therefore, this guide utilizes fundamental principles of spectroscopy to predict and interpret the spectral characteristics of this molecule, offering a robust framework for its identification and characterization.

Compound Overview

2,4-Dichlorobenzotrifluoride (C₇H₃Cl₂F₃) is an aromatic organic compound with a molecular weight of 215.00 g/mol .[1] Its structure consists of a benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 4, and a trifluoromethyl group at position 1. This substitution pattern leads to a distinct set of signals in its spectroscopic analyses. The compound has been identified in environmental analyses, such as in fish from the Niagara River, using gas-liquid chromatography-mass spectrometry.[1]

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 2,4-Dichlorobenzotrifluoride is predicted to exhibit three distinct signals corresponding to the three aromatic protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.

Table 1: Predicted ¹H NMR Data for 2,4-Dichlorobenzotrifluoride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | ~7.8 | Doublet (d) | J(H6-H5) ≈ 8.5 |

| H-5 | ~7.6 | Doublet of Doublets (dd) | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.0 |

| H-3 | ~7.5 | Doublet (d) | J(H3-H5) ≈ 2.0 |

Note: These are estimated values based on analogous structures and substituent effects. Actual experimental values may vary slightly.

Predicted Mass Spectrometry Data

The mass spectrum of 2,4-Dichlorobenzotrifluoride is expected to show a characteristic molecular ion cluster due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The primary fragmentation pathways would likely involve the loss of chlorine or the trifluoromethyl group.

Table 2: Predicted Mass Spectrometry Data for 2,4-Dichlorobenzotrifluoride

| m/z | Predicted Assignment | Notes |

| 214 | [M]⁺ (C₇H₃³⁵Cl₂F₃) | Molecular ion |

| 216 | [M+2]⁺ (C₇H₃³⁵Cl³⁷ClF₃) | Isotopic peak |

| 218 | [M+4]⁺ (C₇H₃³⁷Cl₂F₃) | Isotopic peak |

| 179 | [M-Cl]⁺ | Loss of a chlorine atom |

| 145 | [M-CF₃]⁺ | Loss of the trifluoromethyl group |

| 110 | [C₆H₃Cl]⁺ | Further fragmentation |

Experimental Protocols

¹H NMR Spectroscopy

A standard protocol for obtaining the ¹H NMR spectrum of 2,4-Dichlorobenzotrifluoride would involve the following steps:

-

Sample Preparation: A sample of approximately 5-25 mg of 2,4-Dichlorobenzotrifluoride is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a clean NMR tube.

-

Instrumentation: The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard acquisition parameters are used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).[2]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Integration of the signals is performed to determine the relative ratios of the protons.

Mass Spectrometry

A typical protocol for acquiring the mass spectrum of 2,4-Dichlorobenzotrifluoride is through gas chromatography-mass spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of 2,4-Dichlorobenzotrifluoride is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

-

Gas Chromatography: A small volume of the sample is injected into the GC, where it is vaporized and passed through a capillary column (e.g., a nonpolar column like DB-5) to separate it from any impurities. The oven temperature is programmed to ensure good separation.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method for this type of molecule, where the sample is bombarded with high-energy electrons (typically 70 eV).

-

Detection: The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2,4-Dichlorobenzotrifluoride.

Caption: Experimental workflow for ¹H NMR and Mass Spectrometry analysis.

Logical Relationship of Spectroscopic Data

The diagram below illustrates the logical connection between the molecular structure of 2,4-Dichlorobenzotrifluoride and its expected spectral data.

References

Synonyms for 2,4-Dichlorobenzotrifluoride like 2,4-Dichloro-α,α,α-trifluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dichlorobenzotrifluoride (CAS No. 320-60-5), a versatile chemical intermediate. The document details its chemical synonyms, physicochemical properties, a key synthetic protocol, and its significant applications in various fields of chemical research and development.

Chemical Synonyms and Identifiers

2,4-Dichlorobenzotrifluoride is known by several alternative names in scientific literature and commerce. A comprehensive list of these synonyms is provided below for easy reference and cross-referencing in research.

| Identifier Type | Identifier |

| IUPAC Name | 2,4-dichloro-1-(trifluoromethyl)benzene[1] |

| CAS Number | 320-60-5[1][2][3][4][5][6] |

| Alternative Name | 2,4-Dichloro-α,α,α-trifluorotoluene[4][5][6][7] |

| Abbreviation | 2,4-DCBTF[2][6] |

| Other Synonyms | 1,3-Dichloro-4-(trifluoromethyl)benzene[5][7], 2,4-Dichlorobenzotri[2], 4-Dichlorobenzotrifluoride[2], 2,4-Dichlorbenzotrifluorid[2], 2,4-dichloro-trifluoroMethyl[2] |

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of 2,4-Dichlorobenzotrifluoride. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂F₃ | [1][2][5] |

| Molecular Weight | 215.00 g/mol | [4][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| Boiling Point | 117-118 °C | [3][6] |

| Melting Point | -26 °C | [8] |

| Density | 1.484 g/mL at 25 °C | |

| Flash Point | 72 °C (161.6 °F) - closed cup | [6] |

| Refractive Index | n20/D 1.481 (lit.) | |

| Water Solubility | 8.67 mg/L at 25 °C | [8] |

| Vapor Pressure | 1.48 hPa at 25 °C | [8] |

Key Experimental Protocol: Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride

2,4-Dichlorobenzotrifluoride is a crucial precursor in the synthesis of various agrochemicals and pharmaceuticals.[2][9] One of its key applications is in the production of dinitroaniline herbicides. The following protocol details the nitration of 2,4-Dichlorobenzotrifluoride to yield 2,4-dichloro-3,5-dinitrobenzotrifluoride, a valuable intermediate.

Materials:

-

2,4-Dichlorobenzotrifluoride (0.692 mole)

-

Fuming sulfuric acid (600 ml, containing 30–33% free SO₃)

-

Fuming 90% nitric acid (585 ml)

-

5% Sodium bicarbonate solution

-

Water

-

Ethanol

Equipment:

-

Two-liter, three-necked flask

-

Ice bath

-

Stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a two-liter, three-necked flask immersed in an ice bath, add 600 ml of fuming sulfuric acid.

-

While stirring, slowly add 585 ml of fuming 90% nitric acid.

-

To the stirred acid mixture, add 148.8 grams (0.692 mole) of 2,4-Dichlorobenzotrifluoride.

-

Heat the resulting slurry to 76 °C and maintain this temperature for 96 hours.

-

After the reaction period, cool the mixture and separate the acid from the crystalline product.

-

Add 1000 ml of water to the solid product and extract the slurry with 500 ml of toluene.

-

Wash the toluene solution successively with 500 ml of water, twice with 500 ml of a 5% sodium bicarbonate solution, and finally with 500 ml of water.

-

Remove the toluene by evaporation under reduced pressure.

-

Dry the resulting product overnight to yield 2,4-dichloro-3,5-dinitrobenzotrifluoride.

-

The crude product can be further purified by recrystallization from ethanol.[10]

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow for the nitration of 2,4-Dichlorobenzotrifluoride as described in the experimental protocol.

Caption: Workflow for the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride.

Applications and Research Interest

2,4-Dichlorobenzotrifluoride is a significant building block in organic synthesis, particularly in the agrochemical and pharmaceutical industries.[2][9] Its trifluoromethyl group and chlorine substituents provide unique properties to the target molecules.

-

Agrochemicals: It serves as a key intermediate in the production of herbicides and pesticides.[2][9] The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of the final products.[11]

-

Pharmaceuticals: In drug development, this compound is used as a scaffold for synthesizing active pharmaceutical ingredients (APIs).[2][9] The halogenated aromatic structure is a common motif in many drug candidates.

-

Materials Science: It is also utilized in the synthesis of liquid crystals and other functional organic materials due to its rigid, halogenated core which contributes to desirable electronic and mesomorphic properties.[11]

Safety and Handling

2,4-Dichlorobenzotrifluoride is a hazardous chemical and requires careful handling to ensure safety. It is classified as a corrosive liquid that causes severe skin burns and eye damage.[6] It is also a combustible liquid.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles and a face shield.[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: Use adequate ventilation. In case of insufficient ventilation, wear a suitable respirator.

Handling and Storage:

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[4][5]

-

Keep away from sources of ignition, heat, sparks, and open flames.[5]

-

Ground and bond containers when transferring material.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

-

Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid immediately.[5]

-

Ingestion: If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) for 2,4-Dichlorobenzotrifluoride.[4]

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 2,4-Dichlorobenzotrifluoride CAS#: 320-60-5 [m.chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 2,4-Dichlorobenzotrifluoride | Aryl Halide Building Block [benchchem.com]

Electron-withdrawing effects of substituents in 2,4-Dichlorobenzotrifluoride

An In-depth Technical Guide to the Electron-Withdrawing Effects of Substituents in 2,4-Dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-withdrawing properties of the chloro and trifluoromethyl substituents on the 2,4-dichlorobenzotrifluoride molecule. Understanding these effects is critical for predicting the molecule's reactivity, designing synthetic pathways, and developing novel derivatives for applications in pharmaceuticals, agrochemicals, and materials science.

Core Principles of Substituent Electronic Effects

The reactivity of an aromatic ring is profoundly influenced by the electronic properties of its substituents. These properties are primarily described by two fundamental mechanisms: the inductive effect and the resonance effect.

-

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between the substituent atom and the ring carbon.[1][2][3][4][5] Electron-withdrawing groups, which are more electronegative than carbon, pull electron density away from the ring, exerting a negative inductive effect (-I).[4][5] This effect weakens with distance.[4]

-

Resonance Effect (R or M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring through the overlap of p-orbitals.[5][6] Substituents with lone pairs (like halogens) can donate electron density to the ring (+R effect), while those with π-bonds to electronegative atoms (like nitro or carbonyl groups) can withdraw electron density from the ring (-R effect).[5]

Together, these effects determine whether a substituent activates or deactivates the ring towards electrophilic or nucleophilic attack and direct the position of substitution (ortho, meta, or para).[7][8]

Analysis of Substituents in 2,4-Dichlorobenzotrifluoride

The 2,4-dichlorobenzotrifluoride molecule features three potent electron-withdrawing groups that collectively diminish the electron density of the benzene (B151609) ring.

The Trifluoromethyl Group (-CF₃)

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry.[9] Its influence is dominated by a strong negative inductive effect (-I).[9] The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the aromatic ring through the C-C sigma bond. This group does not possess lone pairs to donate, and its resonance effect is generally considered negligible or weakly electron-withdrawing. Consequently, the -CF₃ group is a strong deactivator and directs incoming electrophiles to the meta position.[10][11]

The Chlorine Atoms (-Cl)

Halogens, such as chlorine, exhibit a dual electronic nature.

-

Inductive Effect: Due to their high electronegativity, chlorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring by reducing its nucleophilicity.[1][2][3][5][6]

-

Resonance Effect: The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R).[1][2][3][5][6] This resonance donation preferentially increases the electron density at the ortho and para positions.

For halogens, the deactivating -I effect outweighs the activating +R effect, making them net deactivators of the aromatic ring.[5][8] However, the +R effect is still influential enough to direct incoming electrophiles to the ortho and para positions.[5][8]

Quantitative Analysis: Hammett Substituent Constants

The electronic effects of substituents can be quantified using Hammett constants (σ). These values are derived from the ionization of substituted benzoic acids. A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The σₘ and σₚ constants represent the effect from the meta and para positions, respectively.

| Substituent | Hammett Constant (σₘ) | Hammett Constant (σₚ) | Dominant Effect |

| -Cl | 0.37 | 0.23 | Strong -I, Weaker +R |

| -CF₃ | 0.43 | 0.54 | Strong -I |

| -SO₂CF₃ | 0.83 | 0.96 | Very Strong -I, -R |

Data sourced from multiple literature compilations.[12][13][14] The table includes the -SO₂CF₃ group for comparison to highlight the exceptional electron-withdrawing strength of trifluoromethyl-containing moieties.

Combined Effects on Molecular Reactivity

The cumulative effect of one -CF₃ group and two -Cl atoms renders the aromatic ring of 2,4-dichlorobenzotrifluoride highly electron-deficient. This electronic profile dictates its reactivity in key aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

The strong deactivation from all three substituents makes 2,4-dichlorobenzotrifluoride extremely unreactive towards electrophilic aromatic substitution.[1][2][3][7] For a reaction to proceed, harsh conditions are typically required. The directing effects of the substituents converge on the remaining open positions:

-

-CF₃ (at C1): meta-directing to C3 and C5.

-

-Cl (at C2): ortho, para-directing to C3 and C5.

-

-Cl (at C4): ortho-directing to C3 and C5.

All groups direct an incoming electrophile to positions 3 and 5. Position 3 is sterically hindered by two adjacent groups, making position 5 the most probable, albeit highly deactivated, site for electrophilic attack.

References

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ch12 : Substituent Effects [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scribd.com [scribd.com]

- 13. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 14. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

An In-depth Technical Guide on the Environmental Presence of 2,4-Dichlorobenzotrifluoride in Water Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorobenzotrifluoride (2,4-DCBTF), a halogenated aromatic compound, serves as a crucial intermediate in the synthesis of various chemicals, including herbicides and pharmaceuticals.[1] Its chemical structure, characterized by a trifluoromethyl group and two chlorine atoms on a benzene (B151609) ring, imparts specific properties that are valuable in industrial applications. However, the stability of this compound also raises concerns about its potential persistence and impact on the environment, particularly in water systems. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental presence of 2,4-Dichlorobenzotrifluoride in aquatic environments, including its physicochemical properties, potential sources, analytical methodologies for its detection, and its environmental fate and ecotoxicological effects.

Physicochemical Properties of 2,4-Dichlorobenzotrifluoride

A thorough understanding of the physicochemical properties of 2,4-Dichlorobenzotrifluoride is essential for predicting its behavior and fate in water systems. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 320-60-5 | |

| Molecular Formula | C₇H₃Cl₂F₃ | |

| Molecular Weight | 215.00 g/mol | |

| Appearance | Colorless liquid | [2] |

| Melting Point | -26 °C | [2] |

| Boiling Point | 117-118 °C | [2] |

| Density | 1.484 g/mL at 25 °C | [2] |

| Water Solubility | 8.67 mg/L at 25 °C | [2] |

| Vapor Pressure | 1.48 hPa at 25 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.24 | [2] |

The low water solubility and high octanol-water partition coefficient (LogP) suggest that 2,4-Dichlorobenzotrifluoride has a tendency to partition from water into organic matter, such as sediment and biota.[3][4]

Sources and Environmental Pathways

The primary route of entry for 2,4-Dichlorobenzotrifluoride into water systems is believed to be through industrial activities. As a chemical intermediate, it may be present in the wastewater effluents of manufacturing facilities that produce herbicides, dyes, and other chemical products.[5][6] Accidental spills and improper disposal of industrial waste can also contribute to its release into the environment.

Once in the aquatic environment, the fate of 2,4-Dichlorobenzotrifluoride is governed by a combination of physical, chemical, and biological processes. Its relatively high vapor pressure suggests that volatilization from surface water to the atmosphere can be a significant transport pathway.[5] Due to its hydrophobic nature, adsorption to suspended solids and sediments is also an expected major process, which can lead to its accumulation in the benthic zone.[6]

Quantitative Data on Environmental Presence

Despite its industrial use, there is a notable scarcity of publicly available quantitative data on the concentrations of 2,4-Dichlorobenzotrifluoride in various water systems. Monitoring studies specifically targeting this compound in industrial effluents, surface waters, and groundwater are limited. For the structurally similar compound, 3,4-Dichlorobenzotrifluoride, a maximum contaminant level of 5 µg/L has been established for drinking water in New York State, suggesting regulatory concern for this class of compounds.[5] One study on the Niagara River detected isomers of dichlorobenzotrifluoride in water samples at concentrations of 14 and 2.7 ng/L.[6] Another study identified 2,4-Dichlorobenzotrifluoride in fish from the Niagara River, indicating its potential for bioaccumulation.[2][7] A study on hospital wastewater also reported the presence of a compound abbreviated as "2,4-DBT," which may refer to 2,4-Dichlorobenzotrifluoride, among other potentially toxic substances.[8]

Experimental Protocols for Analysis in Water

The analysis of 2,4-Dichlorobenzotrifluoride in water samples is typically performed using gas chromatography-mass spectrometry (GC-MS), a standard method for the detection of volatile organic compounds (VOCs).[9] The availability of certified reference materials for 2,4-Dichlorobenzotrifluoride is critical for accurate quantification and method validation.[10]

1. Sample Collection and Preservation:

-

Collect water samples in amber glass vials with PTFE-lined septa to minimize volatilization and photodegradation.

-

Fill the vials completely to eliminate headspace.

-

Preserve samples by acidifying to a pH < 2 with a suitable acid (e.g., hydrochloric acid) to inhibit microbial activity.

-

Store samples at 4°C and analyze as soon as possible.

2. Sample Preparation (Purge and Trap):

-

A common and effective method for extracting and concentrating volatile compounds from water is the purge and trap technique.

-

An inert gas (e.g., helium) is bubbled through the water sample, stripping the volatile 2,4-Dichlorobenzotrifluoride.

-

The gas stream is then passed through a sorbent trap (e.g., Tenax®, silica (B1680970) gel, and carbon molecular sieve) where the analyte is retained.

-

The trap is subsequently heated, and the desorbed analyte is transferred to the GC-MS system.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating 2,4-Dichlorobenzotrifluoride from other potential contaminants.

-

Injector: Splitless injection is typically used for trace analysis to ensure the entire sample is transferred to the column.

-

Oven Temperature Program: An initial temperature of around 40-50°C is held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature of approximately 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity by monitoring characteristic ions of 2,4-Dichlorobenzotrifluoride (e.g., m/z 214, 195, 145). Full scan mode can be used for initial identification.

-

4. Quality Assurance/Quality Control (QA/QC):

-

Calibration: Prepare a multi-point calibration curve using a certified reference standard of 2,4-Dichlorobenzotrifluoride.

-

Internal Standards: Use an appropriate internal standard (e.g., a deuterated analog) to correct for variations in extraction efficiency and instrument response.

-

Blanks: Analyze method blanks to check for contamination.

-

Spikes: Analyze matrix spikes and matrix spike duplicates to assess method accuracy and precision.

Environmental Fate and Degradation

The environmental persistence of 2,4-Dichlorobenzotrifluoride is a key concern. Its degradation in water systems can occur through both biotic (biodegradation) and abiotic (e.g., photodegradation) processes.

Biodegradation: Studies on the biodegradation of chlorinated and fluorinated aromatic compounds suggest potential pathways for 2,4-Dichlorobenzotrifluoride.

-

Anaerobic Conditions: Under anaerobic conditions, reductive dechlorination is a likely initial step, where chlorine atoms are sequentially removed from the benzene ring. This process has been observed for various chlorinated benzenes and toluenes.[11] The resulting less chlorinated or non-chlorinated benzotrifluoride (B45747) may then undergo further degradation.

-

Aerobic Conditions: In the presence of oxygen, aerobic microorganisms may utilize dioxygenase enzymes to initiate the degradation by hydroxylating the aromatic ring, leading to the formation of catechols.[12][13] These intermediates can then be further metabolized through ring cleavage.

Photodegradation: The presence of the trifluoromethyl group and chlorine atoms on the aromatic ring suggests that 2,4-Dichlorobenzotrifluoride may be susceptible to photodegradation in sunlit surface waters. Direct photolysis can occur through the absorption of UV radiation, leading to the cleavage of the carbon-chlorine or carbon-fluorine bonds. Indirect photolysis, mediated by reactive species such as hydroxyl radicals present in natural waters, can also contribute to its degradation.[14] Studies on the photodegradation of 2,4-dichlorophenol (B122985) (2,4-DCP), a structurally related compound, have shown that both direct and indirect photolysis are important degradation pathways.[14][15]

Ecotoxicological Effects

Limited specific data is available on the ecotoxicity of 2,4-Dichlorobenzotrifluoride. A safety data sheet indicates a 48-hour EC50 for Daphnia magna of > 0.18 mg/L.[16] The lack of data for fish and algae highlights a significant knowledge gap. For the related compound, 3,4-Dichlorobenzotrifluoride, acute oral LD50 values in rats range from 1.15 to 3.3 g/kg.[5] While this provides some indication of mammalian toxicity, it is not directly transferable to aquatic organisms. The presence of chlorine and fluorine atoms in the molecule suggests that it could have toxic effects, and its potential for bioaccumulation warrants further investigation into its long-term impacts on aquatic ecosystems.

Conclusion and Future Perspectives

2,4-Dichlorobenzotrifluoride is an industrially relevant chemical with the potential to enter and persist in aquatic environments. While its physicochemical properties suggest a tendency for partitioning to sediment and biota, and analytical methods for its detection are available, there is a critical lack of quantitative data on its actual occurrence in water systems. Further monitoring studies are urgently needed to assess the extent of environmental contamination. Additionally, research into the specific degradation pathways and ecotoxicological effects of 2,4-Dichlorobenzotrifluoride is essential for a comprehensive risk assessment. This will enable the development of appropriate environmental quality standards and mitigation strategies to protect aquatic ecosystems.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,4-Dichlorobenzotrifluoride | 320-60-5 [chemicalbook.com]

- 3. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 4. Fate, Transport, and Potential Exposure in the Environment - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Dichlorobenzotrifluoride CAS#: 320-60-5 [m.chemicalbook.com]

- 8. Suspect Screening of Chemicals in Hospital Wastewaters Using Effect-Directed Analysis Approach as Prioritization Strategy | MDPI [mdpi.com]

- 9. glsciences.eu [glsciences.eu]

- 10. scientificlabs.ie [scientificlabs.ie]

- 11. Reductive dehalogenation of chlorinated benzenes and toluenes under methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.rug.nl [pure.rug.nl]

- 14. Photodegradation of 2,4-DCP in biochar-related environments: impacts of dissolved organic matter and its molecular weight - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. echemi.com [echemi.com]

An In-depth Technical Guide to the Chemical Stability and Thermal Degradation of 2,4-Dichlorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dichlorobenzotrifluoride (DCBTF) is a halogenated aromatic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its chemical stability and thermal degradation profile are critical parameters for safe handling, process optimization, and environmental fate assessment. This technical guide provides a comprehensive overview of the chemical stability of DCBTF and explores its thermal degradation pathways based on available literature and data from analogous compounds. While specific experimental studies on the thermal decomposition of 2,4-Dichlorobenzotrifluoride are limited, this guide extrapolates likely degradation products and mechanisms from studies on chlorobenzenes and benzotrifluoride (B45747) derivatives.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,4-Dichlorobenzotrifluoride is fundamental to assessing its stability and reactivity.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃Cl₂F₃ | [1][2] |

| Molecular Weight | 215.00 g/mol | [1][2] |

| Appearance | Colorless liquid | [3][4] |

| Boiling Point | 117-118 °C | [1][5] |

| Melting Point | -26 °C | [5] |

| Density | 1.484 g/mL at 25 °C | [1] |

| Flash Point | 72 °C (161.6 °F) - closed cup | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. | [6] |

| Vapor Pressure | 2.36 mmHg at 25 °C (for 3,4-dichlorobenzotrifluoride) | [4] |

Chemical Stability

Under standard laboratory and storage conditions, 2,4-Dichlorobenzotrifluoride is considered a stable compound. However, its reactivity increases under specific conditions.

3.1 Incompatibilities: 2,4-Dichlorobenzotrifluoride is incompatible with:

-

Strong Oxidizing Agents: Can lead to vigorous reactions, potentially causing fire or explosion.

-

Strong Bases: May promote hydrolysis or other degradation reactions.

-

Chemically Active Metals: Such as aluminum, which can react with halogenated compounds.[7]

3.2 Stability in Synthetic Reactions: The synthesis of derivatives, such as 2,4-dichloro-3,5-dinitrobenzotrifluoride, involves the use of potent reagents like fuming sulfuric acid and fuming nitric acid at temperatures up to 120°C.[8][9] The stability of the 2,4-Dichlorobenzotrifluoride core under these harsh conditions indicates a significant degree of chemical resilience.

Thermal Degradation

4.1 Predicted Onset of Decomposition: Based on studies of related compounds, significant thermal decomposition of 2,4-Dichlorobenzotrifluoride is not expected below 300-400°C in an inert atmosphere. The thermal decomposition of chlorobenzene (B131634) has been studied in the temperature range of 720 to 800°C.[10] The nitrated derivative, 2,4-dichloro-5-nitrobenzotrifluoride, shows thermal decomposition occurring at 380°C. The presence of sulfuric acid can significantly lower the thermal stability of such compounds.

4.2 Predicted Degradation Pathways and Products: The thermal degradation of 2,4-Dichlorobenzotrifluoride is expected to proceed through a complex series of free-radical reactions. The primary initiation steps would involve the homolytic cleavage of the C-Cl and C-CF₃ bonds, with the C-Cl bond being the more likely to break first due to its lower bond dissociation energy.

-

Bond Dissociation Energies (Estimated):

-

C-Cl in chlorobenzene: ~398 kJ/mol

-

C-CF₃ in benzotrifluoride: ~477 kJ/mol

-

The following diagram illustrates the predicted initial steps of thermal degradation:

Caption: Predicted initial thermal degradation pathways of 2,4-Dichlorobenzotrifluoride.

4.3 Anticipated Thermal Degradation Products: Based on the pyrolysis of chlorobenzene and other halogenated aromatics, the following products can be anticipated from the thermal degradation of 2,4-Dichlorobenzotrifluoride:

| Product Class | Specific Examples | Formation Pathway |

| Inorganic Acids | Hydrogen Chloride (HCl), Hydrogen Fluoride (B91410) (HF) | Abstraction of hydrogen atoms by chlorine and fluorine radicals.[10] |

| Dehalogenated & Partially Dehalogenated Aromatics | Benzene, Chlorobenzene, Dichlorobenzenes (isomers), Benzotrifluoride | Homolytic cleavage of C-Cl and C-F bonds followed by hydrogen abstraction. |

| Polychlorinated Biphenyls (PCBs) & Analogs | Dichlorobiphenyls, Chlorinated-fluorinated biphenyls | Combination of aryl radicals. |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene, Phenanthrene, etc. | Secondary reactions of smaller fragments at high temperatures. |

| Carbonaceous Material | Char, Soot | Extensive decomposition and polymerization at very high temperatures.[10] |

Upon combustion in the presence of oxygen, the primary hazardous decomposition products include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen chloride (HCl) gas

-

Gaseous hydrogen fluoride (HF)

Experimental Protocols for Stability and Degradation Analysis

This section outlines detailed methodologies for key experiments to assess the thermal stability and degradation of 2,4-Dichlorobenzotrifluoride.

5.1 Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (TGA-MS)

This protocol provides a quantitative measure of mass loss as a function of temperature and identifies the evolved gaseous products.

Caption: Workflow for Thermogravimetric Analysis-Mass Spectrometry (TGA-MS).

Experimental Parameters:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,4-Dichlorobenzotrifluoride into a clean, tared TGA crucible (alumina or platinum).

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 800°C at a heating rate of 10°C/min.

-

-

TGA-MS Interface: Maintain the heated transfer line at a temperature sufficient to prevent condensation of degradation products (e.g., 200°C).

-

-

Data Acquisition:

-

Continuously record the sample mass as a function of temperature.

-

Simultaneously, acquire mass spectra of the evolved gases in the mass range of m/z 10-300.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the percentage of mass loss at different temperature ranges.

-

Identify the evolved gaseous products by correlating the mass loss events with the appearance of specific ions in the mass spectra.

-

5.2 Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique allows for the separation and identification of the individual volatile and semi-volatile products of thermal degradation.

Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental Parameters:

-

Sample Preparation: A small, accurately known amount of 2,4-Dichlorobenzotrifluoride (typically 0.1-1 µL) is introduced into a pyrolysis sample holder.

-

Pyrolyzer Conditions:

-

Pyrolysis Temperature: A range of temperatures should be investigated (e.g., 400°C, 600°C, 800°C) to understand the evolution of degradation products with temperature.

-

Pyrolysis Time: Typically a few seconds (e.g., 5-20 seconds).

-

Atmosphere: Inert (Helium).

-

-

GC-MS Conditions:

-

Injector: Split/splitless injector, with the split ratio optimized for the concentration of the pyrolyzates.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-550.

-

-

-

Data Analysis:

-

Identify the peaks in the total ion chromatogram.

-

Compare the mass spectrum of each peak with a reference library (e.g., NIST) to identify the degradation products.

-

Analyze the fragmentation patterns to confirm the structures of the identified compounds.

-

Conclusion

2,4-Dichlorobenzotrifluoride exhibits good chemical stability under normal conditions but is reactive with strong oxidizing agents and bases. While direct experimental data on its thermal degradation is scarce, analysis of related compounds suggests that thermal decomposition likely initiates with the cleavage of the C-Cl bond, followed by a cascade of free-radical reactions. The primary thermal degradation products are expected to include hydrogen chloride, hydrogen fluoride, and a complex mixture of chlorinated and fluorinated aromatic compounds. The experimental protocols provided in this guide for TGA-MS and Py-GC-MS offer a robust framework for detailed investigation of its thermal stability and the identification of its degradation products, which is essential for ensuring its safe use and understanding its environmental impact.

References

- 1. benchchem.com [benchchem.com]

- 2. 1,4-Dichlorobenzene - Sciencemadness Wiki [sciencemadness.org]